molecular formula C16H14ClNO3 B14737039 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone CAS No. 5255-83-4

3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone

Cat. No.: B14737039
CAS No.: 5255-83-4
M. Wt: 303.74 g/mol
InChI Key: FWWMCADQJUYJDG-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is an organic compound that belongs to the class of oxazolidones This compound is characterized by the presence of a chlorophenyl group and a phenoxymethyl group attached to an oxazolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone typically involves the reaction of p-chlorophenyl isocyanate with phenoxymethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the oxazolidone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidone ring, potentially converting it into a more reduced form, such as an oxazolidine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of phenoxymethyl aldehyde or phenoxymethyl carboxylic acid.

    Reduction: Formation of oxazolidine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    3-(p-Chlorophenyl)-1,1-dimethylurea (Monuron): A herbicide with a similar chlorophenyl group.

    2,4-Dichlorophenoxyacetic Acid: Another compound with chlorophenyl functionality, used as a herbicide.

Comparison: 3-(p-Chlorophenyl)-5-phenoxymethyl-2-oxazolidone is unique due to the presence of both the oxazolidone ring and the phenoxymethyl group, which confer distinct chemical and biological properties. Unlike Monuron and 2,4-Dichlorophenoxyacetic Acid, which are primarily used as herbicides, this compound has broader applications in medicinal chemistry and industrial processes.

Properties

CAS No.

5255-83-4

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H14ClNO3/c17-12-6-8-13(9-7-12)18-10-15(21-16(18)19)11-20-14-4-2-1-3-5-14/h1-9,15H,10-11H2

InChI Key

FWWMCADQJUYJDG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)COC3=CC=CC=C3

Origin of Product

United States

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